4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
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Overview
Description
4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the initial formation of the benzooxazole ring, followed by the introduction of the bromo and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-3-oxo-2-(m-tolyl-hydrazono)-butyric acid ethyl ester
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H19BrN2O3 |
---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
4-bromo-2-ethoxy-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-21-11-17(24)10-16(22(21)27)13-25-18-7-8-20-19(12-18)26-23(29-20)15-6-4-5-14(2)9-15/h4-13,27H,3H2,1-2H3 |
InChI Key |
ZSEOUBKLOFZGBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C)Br |
Origin of Product |
United States |
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